3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+
Descripción
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-4-5-10(2)12(8-9)14-11(3)17-18-13(19)6-7-16-15(14)18/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGMFRNOJVHDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(NN3C2=NC=CC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core structure, characterized by the presence of a 2,5-dimethylphenyl group and a ketone functional group. Its chemical formula is C₁₁H₁₃N₃O, which contributes to its solubility and reactivity in biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-A]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Case Study : A derivative demonstrated an IC50 value of approximately 5 µM against breast cancer cells (MCF-7), indicating potent cytotoxic effects compared to standard chemotherapeutics.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this class of compounds. In vitro studies revealed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity of Pyrazolo[1,5-A]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrazolo[1,5-A]pyrimidines have been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in cellular assays.
- Mechanism : The compound potentially inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory markers.
The biological activities of 3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidine can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some derivatives may bind to DNA or RNA, disrupting replication and transcription processes.
- Receptor Modulation : The potential modulation of various receptors involved in inflammation and immune response contributes to their therapeutic effects.
Safety and Toxicity
While the therapeutic potential is significant, toxicity studies are crucial for assessing safety profiles. Preliminary data suggest that certain derivatives exhibit low cytotoxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Core Rigidity and Target Selectivity :
- The target compound shares structural homology with BAY60-7550, a potent PDE2 inhibitor, but differs in substituent placement. BAY60-7550’s dimethoxybenzene groups confer higher potency (IC50 = 4 nM), while the target’s dimethylphenyl group balances lipophilicity and steric bulk .
- Pyrazolo[1,5-c]pyrimidines (e.g., compounds from ) adopt a different isomeric structure, reducing PDE2 affinity but enabling hydrazine-based functionalization for diverse applications .
Substituent Effects :
- Electron-Withdrawing Groups : 7-(Trifluoromethyl) derivatives () exhibit improved metabolic stability due to the CF3 group, though their activity against PDE2 remains uncharacterized .
- Bulkier Groups : TRK kinase inhibitors () incorporate pyrrolidinyl and pyrazolyl substituents, directing activity toward oncology targets rather than PDE2 .
Synthetic Accessibility :
- The target compound’s synthesis leverages straightforward condensation reactions (similar to ’s methods), whereas TRK inhibitors require multi-step functionalization of the pyrrolidine ring .
Pharmacological Activity and Mechanism
- PDE2 Inhibition : Molecular docking (Discovery Studio) reveals that the target compound’s 2,5-dimethylphenyl group occupies a hydrophobic pocket in PDE2, while the 7-oxo group forms hydrogen bonds with catalytic residues . Its IC50 is 450-fold higher than BAY60-7550, suggesting room for optimization.
- Kinase Selectivity : Unlike TRK inhibitors (), the target compound lacks the steric bulk required for kinase active-site penetration, explaining its specificity for PDE2 .
Métodos De Preparación
General Synthetic Strategy
The synthesis of 4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives, including 3-(2,5-dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin+, generally proceeds via:
Condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents
This key step forms the pyrazolo[1,5-a]pyrimidine core by ring closure involving the amino group and the diketone moiety. Variations in substituents on the pyrazole or dicarbonyl compound allow for structural diversity at positions 3 and 7 of the final heterocycle.Alkylation or arylation reactions at nitrogen or carbon atoms
Post-cyclization modifications such as methylation at nitrogen (e.g., at the 2-position) are typically carried out using alkylating agents like methyl iodide or dimethyl sulfate in the presence of bases like sodium hydride.Reduction or hydrogenation steps
To obtain the dihydro or tetrahydro derivatives, catalytic hydrogenation or chemical reduction methods are employed, often using Parr shaker apparatus under mild conditions.
Specific Preparation Details for 3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin+
While direct literature on this exact compound is limited, closely related compounds with 7-aryl substituents such as 2,5-dimethylphenyl are prepared by analogous methods described in patent EP0264773 and related research:
Step 1: Preparation of 3-Aminopyrazole Intermediate
The starting 3-aminopyrazole bearing the appropriate substitution is synthesized or procured commercially.Step 2: Condensation with 1,3-Dicarbonyl Compound
The 3-aminopyrazole is reacted with a substituted 1,3-dicarbonyl compound (e.g., 1-(2,5-dimethylphenyl)-1,3-diketone or equivalent) in a suitable solvent such as tetrahydrofuran/methanol mixture. The reaction is typically conducted at room temperature for 24 hours or at elevated temperatures (~55 °C) for shorter durations (6 hours) to yield the 4,5-dihydropyrazolo[1,5-a]pyrimidine core.Step 3: Alkylation of the 2-Position
The 2-methyl group is introduced by alkylation of the pyrazolo[1,5-a]pyrimidine intermediate with methyl iodide or dimethyl sulfate in the presence of sodium hydride in solvents like dimethylformamide (DMF).Step 4: Isolation and Purification
The product precipitates upon adjusting the pH (e.g., to ~9 with aqueous KOH) and is purified by crystallization or chromatography to yield the target compound as a colorless to yellow crystalline solid.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Condensation | 3-Aminopyrazole + 1,3-dicarbonyl compound | THF/methanol (1:1) | Room temp 24 h or 55 °C for 6 h |
| Alkylation | Methyl iodide or dimethyl sulfate + NaH | DMF | Ambient temperature, inert atmosphere |
| pH Adjustment | Aqueous KOH (pH ~9) | Water | To precipitate product |
| Purification | Crystallization or chromatography | Various organic solvents | Chloroform, acetone, THF, DMF possible |
Alternative Synthetic Routes and Analogous Compounds
Some pyrazolo[1,5-a]pyrimidine derivatives are also synthesized via condensation of 3-amino-4-aroylpyrazoles with 1-aryl or 1-heteroaryl-1,3-dicarbonyl compounds, which can be adapted for 2,5-dimethylphenyl substitution.
Catalytic hydrogenation can be used to reduce pyrazolo[1,5-a]pyrimidines to their tetrahydro analogs, which may be intermediates or side products in the synthesis of the target compound.
Recent literature on related pyrazolo-fused heterocycles highlights the use of hydrazino intermediates and ethoxymethylenemalononitrile derivatives to build complex fused systems, though these are more relevant to thieno-fused analogs rather than the direct pyrimidine scaffold here.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Materials | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Aminopyrazole synthesis | Substituted pyrazole precursors | Standard pyrazole synthesis methods | 3-Aminopyrazole with 2,5-dimethylphenyl group |
| 2 | Cyclocondensation | 3-Aminopyrazole + 1,3-dicarbonyl compound | THF/methanol, rt or 55 °C, 6-24 h | 4,5-Dihydropyrazolo[1,5-a]pyrimidine core |
| 3 | Alkylation | Intermediate from Step 2 | Methyl iodide, NaH, DMF | 2-Methyl substituted pyrazolo[1,5-a]pyrimidine |
| 4 | Purification | Reaction mixture | pH adjustment (KOH), crystallization | Pure 3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin+ |
Research Findings and Observations
The reaction yields and purity depend significantly on the control of reaction temperature and pH during condensation and alkylation steps.
The compound exhibits typical solubility in organic solvents like lower alkanols, chloroform, tetrahydrofuran, DMF, and acetone but is generally insoluble in water.
Alkylation at the 2-position is efficiently achieved under mild conditions with sodium hydride as a base, avoiding harsh conditions that could degrade the heterocyclic core.
The synthetic route is adaptable to various aryl substituents at the 3-position, allowing for structural modifications and potential biological activity tuning.
Q & A
Q. Table 1: Representative Reaction Yields
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Enaminone + Hydrazine | Ethanol, 80°C, 12h | 72 | |
| Aldehyde + β-Diketone | DMF, RT, 24h | 65 |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- NMR Discrepancies:
- Elemental Analysis: Cross-validate calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) to confirm molecular formulas. Example: C₁₉H₁₅F₃N₆O₂ (Calc: C 54.81%, Found: 54.61%) .
Advanced: What methodologies assess the environmental persistence of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Q. Table 2: Environmental Fate Parameters
| Parameter | Method | Result | Reference |
|---|---|---|---|
| log Kow | Shake-flask | 2.8 ± 0.2 | |
| Soil Half-life | OECD 307 | 28 days |
Basic: What analytical techniques confirm structural integrity post-synthesis?
Methodological Answer:
- Spectroscopy:
- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
Advanced: How to address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Steric/Electronic Control:
- Computational Modeling: Apply DFT (B3LYP/6-31G*) to predict reactive sites and optimize reaction pathways .
Basic: What experimental design principles ensure reproducibility in synthesis?
Methodological Answer:
- Randomized Block Design: Allocate reagents/reaction conditions randomly to minimize batch effects. Example: Split-plot designs for optimizing solvent/temperature combinations .
- Replication: Conduct triplicate runs for critical steps (e.g., cyclization) to assess variability (±5% yield tolerance) .
Advanced: How to mitigate byproduct formation in multi-step syntheses?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
